molecular formula C7H5F4NO B13642154 4-(Difluoromethoxy)-2,3-difluoroaniline

4-(Difluoromethoxy)-2,3-difluoroaniline

Cat. No.: B13642154
M. Wt: 195.11 g/mol
InChI Key: AYXNEMWCOIICEQ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,3-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2,3-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but is scaled up and refined to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2,3-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group, as seen in its synthesis.

    Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Difluoromethoxy)-2,3-difluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2,3-difluoroaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

4-(Difluoromethoxy)-2,3-difluoroaniline can be compared with other similar compounds, such as:

    4-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    2,3-Difluoroaniline: Lacks the difluoromethoxy group, making it less complex.

    4-(Methoxy)-2,3-difluoroaniline: Contains a methoxy group instead of difluoromethoxy.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

: Preparation method of 4-(difluoromethoxy)aniline

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

4-(difluoromethoxy)-2,3-difluoroaniline

InChI

InChI=1S/C7H5F4NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2

InChI Key

AYXNEMWCOIICEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)OC(F)F

Origin of Product

United States

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